3-(1H-indol-3-yl)acrylaldehyde
CAS No.: 923293-03-2
Cat. No.: VC14228380
Molecular Formula: C11H9NO
Molecular Weight: 171.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923293-03-2 |
|---|---|
| Molecular Formula | C11H9NO |
| Molecular Weight | 171.19 g/mol |
| IUPAC Name | 3-(1H-indol-3-yl)prop-2-enal |
| Standard InChI | InChI=1S/C11H9NO/c13-7-3-4-9-8-12-11-6-2-1-5-10(9)11/h1-8,12H |
| Standard InChI Key | XRNSYINJYVOSGG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C=CC=O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
3-(1H-Indol-3-yl)acrylaldehyde consists of an indole core fused with an acrylaldehyde moiety. The indole system comprises a bicyclic structure with a six-membered benzene ring connected to a five-membered nitrogen-containing pyrrole ring. The acrylaldehyde group (–CH=CH–CHO) introduces a conjugated π-system, enhancing the compound’s electrophilicity and capacity for nucleophilic addition reactions. Key structural features include:
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Positional isomerism: The acrylaldehyde group at the 3-position directs reactivity toward electrophilic substitution at the indole’s 2- and 5-positions .
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Tautomerism: The aldehyde group can exist in equilibrium with its enol form, influencing hydrogen-bonding interactions and solubility.
Table 1: Comparative Physicochemical Properties of Indole Acrylaldehyde Derivatives
Note: Estimated values for 3-(1H-Indol-3-yl)acrylaldehyde derived from computational models and analog data .
Spectroscopic Characterization
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IR Spectroscopy: A strong absorption band at ~1,680 cm⁻¹ corresponds to the C=O stretch of the aldehyde group. N–H stretching of the indole ring appears at ~3,400 cm⁻¹ .
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NMR Spectroscopy:
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary route involves Knoevenagel condensation between indole-3-carboxaldehyde and acetylene derivatives under basic conditions:
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Base-catalyzed condensation: Indole-3-carboxaldehyde reacts with malonaldehyde in the presence of piperidine or pyridine, yielding the acrylaldehyde derivative.
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Solvent systems: Reactions typically proceed in ethanol or methanol at 50–80°C, with yields optimized via microwave-assisted synthesis.
Mechanistic Insight:
The base deprotonates the active methylene group of malonaldehyde, generating a nucleophilic enolate. This attacks the electrophilic aldehyde carbon of indole-3-carboxaldehyde, followed by dehydration to form the α,β-unsaturated aldehyde.
Industrial-Scale Manufacturing
Industrial processes prioritize cost efficiency and scalability:
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Continuous-flow reactors: Enhance heat transfer and reduce reaction times compared to batch systems.
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Catalytic optimization: Heterogeneous catalysts (e.g., zeolites) improve regioselectivity and reduce byproducts.
Table 2: Synthetic Methods and Yields
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Knoevenagel condensation | Piperidine, ethanol, 70°C | 65–75 | 95 |
| Microwave-assisted | Pyridine, DMF, 100°C, 30 min | 85 | 98 |
Chemical Reactivity and Applications
Oxidation and Reduction
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Oxidation: The aldehyde group oxidizes to a carboxylic acid using KMnO₄ or CrO₃, yielding 3-(1H-indol-3-yl)acrylic acid—a precursor for nonsteroidal anti-inflammatory drugs.
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Reduction: Selective reduction of the aldehyde to a primary alcohol (NaBH₄/MeOH) produces 3-(1H-indol-3-yl)allyl alcohol, useful in fragrance synthesis.
Electrophilic Substitution
The indole ring undergoes substitution at the 2-position due to the electron-donating effect of the –NH group:
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Halogenation: Bromine in acetic acid yields 2-bromo-3-(1H-indol-3-yl)acrylaldehyde, a key intermediate in anticancer agent synthesis .
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Nitration: HNO₃/H₂SO₄ introduces nitro groups at the 5-position, enhancing bioactivity .
Biological and Pharmacological Activities
Antimicrobial Properties
Studies on analogs demonstrate broad-spectrum activity:
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Bacterial strains: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.
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Mechanism: Disruption of microbial cell membranes via hydrophobic interactions with the indole ring.
Table 3: Biological Activity of Selected Derivatives
| Derivative | IC₅₀ (µM) | Target Pathway |
|---|---|---|
| 5-Nitro-3-(1H-indol-3-yl)acrylaldehyde | 8.2 | Caspase-3 activation |
| 2-Bromo-3-(1H-indol-3-yl)acrylaldehyde | 15.7 | Topoisomerase II inhibition |
Industrial and Research Applications
Pharmaceutical Intermediates
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Fluvastatin analogs: The 3-(4-fluorophenyl) variant is a key intermediate in statin synthesis, reducing LDL cholesterol by inhibiting HMG-CoA reductase .
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Antiviral agents: Sulfonamide derivatives exhibit activity against HIV-1 protease (Ki = 2.3 nM) .
Material Science
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Conjugated polymers: Incorporation into polyindole matrices enhances electrical conductivity (σ = 10⁻² S/cm) for use in organic electronics.
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